
(R)-Ketoprofen
Descripción general
Descripción
R-Ketoprofeno es un fármaco antiinflamatorio no esteroideo (AINE) que pertenece a la clase del ácido propiónico. Es el enantiómero R del ketoprofeno, que se utiliza comúnmente para tratar el dolor y la inflamación asociados con afecciones como la artritis reumatoide, la osteoartritis y la dismenorrea . A diferencia de su enantiómero S, el R-Ketoprofeno es menos potente para inhibir las enzimas ciclooxigenasa (COX), pero tiene propiedades farmacocinéticas únicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
R-Ketoprofeno se puede sintetizar a través de varios métodos, incluida la resolución quiral y la síntesis asimétrica. Un método común implica la resolución del ketoprofeno racémico utilizando agentes quirales o enzimas para separar el enantiómero R . Otro enfoque es la síntesis asimétrica, donde se utilizan catalizadores quirales para producir selectivamente el enantiómero R .
Métodos de Producción Industrial
La producción industrial de R-Ketoprofeno generalmente implica procesos de resolución quiral a gran escala. Estos procesos a menudo utilizan cromatografía líquida de alto rendimiento (HPLC) con fases estacionarias quirales para lograr la pureza enantiomérica deseada . El uso de biocatalizadores y la resolución enzimática también se explora para la producción a escala industrial debido a su eficiencia y beneficios ambientales .
Análisis De Reacciones Químicas
Tipos de Reacciones
R-Ketoprofeno experimenta varias reacciones químicas, que incluyen:
Oxidación: R-Ketoprofeno se puede oxidar para formar ketoprofeno quinona.
Reducción: El grupo cetona en R-Ketoprofeno se puede reducir para formar alcoholes secundarios.
Sustitución: Las reacciones de halogenación y nitración pueden ocurrir en el anillo aromático de R-Ketoprofeno.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: La halogenación se puede lograr utilizando halógenos (Cl2, Br2) en presencia de un catalizador.
Principales Productos Formados
Oxidación: Ketoprofeno quinona.
Reducción: Alcoholes secundarios.
Sustitución: Derivados halogenados y nitrados de R-Ketoprofeno.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Pain Management
(R)-Ketoprofen has demonstrated efficacy in managing various pain conditions. Research indicates that it is particularly effective for postoperative pain and neuropathic pain. A study involving Sprague-Dawley rats showcased the differential effects of (R)- and (S)-ketoprofen against signs of neuropathic pain, revealing that this compound significantly reduced pain behaviors in comparison to control groups .
2. Anti-Inflammatory Effects
this compound is utilized in treating inflammatory conditions such as arthritis. Its mechanism involves inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway. Studies have shown that this compound can modulate inflammatory responses effectively, making it a preferred choice for chronic inflammatory diseases .
Formulation Enhancements
1. Solubility Improvement
One significant challenge with ketoprofen is its low solubility in water, which limits its bioavailability. Recent studies have explored the formation of inclusion complexes with methyl-beta-cyclodextrin (MCD) to enhance solubility and anti-inflammatory efficacy. The results indicated improved dissolution rates and enhanced anti-arthritic activity compared to conventional formulations .
2. Controlled Release Systems
Innovative delivery systems have been developed to provide controlled release of this compound. For example, the use of polymer-based systems allows for sustained release, reducing the frequency of dosing while maintaining therapeutic levels of the drug in circulation . This approach not only improves patient compliance but also minimizes side effects associated with high peak concentrations.
Analytical Techniques
1. High-Performance Liquid Chromatography (HPLC)
HPLC has become a standard method for quantifying this compound in biological samples. A validated HPLC method with solid-phase extraction has been established to determine the concentrations of both (R)- and (S)-ketoprofen in plasma without caffeine interference, facilitating pharmacokinetic studies . This technique is crucial for understanding the drug's metabolism and efficacy in clinical settings.
Case Studies
Mecanismo De Acción
R-Ketoprofeno ejerce sus efectos principalmente a través de la inhibición de las enzimas ciclooxigenasa (COX), que están involucradas en la síntesis de prostaglandinas . Las prostaglandinas son mediadores de la inflamación y el dolor. Al inhibir las enzimas COX, R-Ketoprofeno reduce la producción de prostaglandinas, aliviando así la inflamación y el dolor . Además, R-Ketoprofeno experimenta inversión quiral para formar S-Ketoprofeno, que tiene una actividad inhibitoria de la COX más potente .
Comparación Con Compuestos Similares
R-Ketoprofeno se compara con otros AINE como ibuprofeno y naproxeno:
Lista de Compuestos Similares
- Ibuprofeno
- Naproxeno
- Dexketoprofeno (enantiómero S del ketoprofeno)
- Flurbiprofeno
Las propiedades farmacocinéticas únicas de R-Ketoprofeno y su menor tasa de inversión quiral lo convierten en un compuesto valioso para aplicaciones terapéuticas específicas .
Actividad Biológica
(R)-Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has gained attention for its distinct biological activities, particularly in pain management and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and clinical implications based on diverse research findings.
Overview of this compound
This compound is one of the enantiomers of ketoprofen, which exists as a racemic mixture with its S-enantiomer. While the S-enantiomer is known for its potent anti-inflammatory properties, the R-enantiomer has been shown to possess significant analgesic effects without amplifying inflammatory cytokine production. This distinction is crucial for understanding the therapeutic applications of this compound.
The primary mechanism by which this compound exerts its biological activity involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—compounds that mediate inflammation and pain. Research indicates that:
- Analgesic Effects : this compound effectively alleviates pain by acting on central and peripheral nervous systems. It has been demonstrated to provide significant analgesia in postoperative dental pain models, showcasing an acceptable side-effect profile .
- Anti-inflammatory Activity : Although less potent than its S counterpart in inhibiting prostaglandin synthesis, this compound contributes to the overall anti-inflammatory effect of ketoprofen by mitigating pain without significantly increasing pro-inflammatory cytokines such as TNF and IL-1 .
Comparative Biological Activity
A comparative analysis of the biological activities of (R)- and (S)-ketoprofen reveals critical differences:
Property | This compound | (S)-Ketoprofen |
---|---|---|
Analgesic Potency | High | Moderate |
Anti-inflammatory Potency | Moderate | High |
Cytokine Production | Minimal increase | Significant increase |
Clinical Applications | Pain relief in dental surgery | Inflammatory conditions |
Case Studies and Research Findings
- Postoperative Pain Management : A study evaluating the analgesic efficacy of this compound in patients undergoing dental surgery found it effective in reducing pain with minimal side effects, supporting its use as a viable option for postoperative analgesia .
- Cytotoxic Activity : Research has indicated that ketoprofen derivatives exhibit cytostatic activity against various cancer cell lines. While this study primarily focused on carboranyl analogues, it suggests potential avenues for exploring this compound's role in cancer therapy .
- Enhanced Efficacy with Inclusion Complexes : Recent studies have explored improving the solubility and anti-inflammatory efficacy of this compound through formulation with methyl-beta-cyclodextrin (MCD). This approach demonstrated enhanced dissolution rates and improved anti-arthritic activity compared to unformulated this compound .
Propiedades
IUPAC Name |
(2R)-2-(3-benzoylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204652 | |
Record name | (R)-Ketoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56105-81-8 | |
Record name | (R)-Ketoprofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056105818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Ketoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KETOPROFEN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S03709D0TH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key pharmacological difference between (R)-Ketoprofen and (S)-Ketoprofen?
A1: (S)-Ketoprofen is a potent cyclooxygenase (COX) inhibitor, primarily responsible for the anti-inflammatory effects of racemic ketoprofen. [, ] this compound exhibits significantly weaker COX inhibition and possesses analgesic properties that appear to be independent of prostaglandin synthesis inhibition. [, ]
Q2: Does this compound undergo chiral inversion to (S)-Ketoprofen in vivo?
A2: Yes, this compound undergoes unidirectional chiral inversion to (S)-Ketoprofen in various species, including rats, monkeys, and calves. [, , , , ] The extent of inversion varies among species. For example, in rats, up to 59.5% of this compound can be converted to (S)-Ketoprofen. []
Q3: How does renal function affect the pharmacokinetics of this compound and (S)-Ketoprofen?
A3: Decreased renal function leads to increased exposure to both this compound and (S)-Ketoprofen, primarily due to reduced clearance. Interestingly, a study in end-stage renal disease patients found a disproportionate increase in (S)-Ketoprofen and its acyl glucuronide, suggesting amplification of chiral inversion from the (R)-enantiomer. []
Q4: Does co-administration of this compound influence the bioavailability of (S)-Ketoprofen?
A4: A study in dogs found that the absorption and bioavailability of (S)-Ketoprofen were not affected by the co-administration of this compound. []
Q5: Is there evidence of stereoselective metabolism of Ketoprofen in the skin?
A5: Yes, studies using ketoprofen ethyl ester as a model drug found that human skin homogenates primarily metabolized the compound to this compound. Human Carboxylesterase-2 (hCE-2), highly expressed in the skin, is believed to be responsible for this stereoselective hydrolysis. [, ]
Q6: Does this compound contribute to the anti-inflammatory activity of racemic Ketoprofen?
A6: While (S)-Ketoprofen is the primary COX inhibitor, this compound contributes to the overall anti-inflammatory effects of racemic Ketoprofen, potentially through mechanisms beyond prostaglandin synthesis inhibition. In contrast to (S)-Ketoprofen, this compound did not significantly increase the production of inflammatory cytokines like TNF and IL-1, even at COX-inhibiting concentrations. []
Q7: What is the role of this compound in the analgesic activity of racemic Ketoprofen?
A7: this compound appears to play a significant role in the analgesic activity of racemic Ketoprofen. Studies suggest that this compound may exert analgesic effects independent of prostaglandin inhibition. [, ]
Q8: How do the enantiomers of Ketoprofen interact differently with bovine serum albumin (BSA)?
A8: Studies utilizing circular dichroism and fluorescence spectroscopy revealed that this compound and (S)-Ketoprofen exhibit distinct binding characteristics to BSA. The two enantiomers form diastereomeric complexes with BSA, with differing stability constants and circular dichroism spectra. Furthermore, the binding sites on BSA differ between the enantiomers; this compound preferentially binds to the primary site, while (S)-Ketoprofen favors the secondary site. [] This highlights the chiral recognition capabilities of BSA and emphasizes the potential for stereoselective interactions between chiral drugs and proteins.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.